molecular formula C25H27N5 B2387559 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890638-95-6

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2387559
CAS RN: 890638-95-6
M. Wt: 397.526
InChI Key: YUELYCKVVWGWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A significant area of research involving pyrazolo[1,5-a]pyrimidine derivatives focuses on their synthesis and evaluation for various biological activities. One study detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through a series of chemical reactions and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their structure-activity relationships (Rahmouni et al., 2016).

Nonsteroidal Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, identifying them as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. The study synthesized various pyrazolo[1,5-a]pyrimidines and tested their anti-inflammatory efficacy, finding some derivatives with activity surpassing traditional NSAIDs like phenylbutazone and indomethacin, but without their associated gastrointestinal side effects (Auzzi et al., 1983).

Antimicrobial and Anticancer Activities

Research has also been conducted on the antimicrobial and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. A variety of new derivatives were synthesized and tested against various bacterial and fungal strains, with some showing promising antimicrobial properties. Additionally, certain derivatives exhibited significant anticancer activity, demonstrating the potential of pyrazolo[1,5-a]pyrimidine compounds in developing new therapeutic agents (Shaaban et al., 2019).

In Vitro Anthelmintic Activity

The anthelmintic activity of new pyrazolo[1,5-a]pyrimidines against Nippostrongylus brasiliensis was investigated, revealing moderate activity in vitro. This research suggests potential applications of these compounds in treating parasitic worm infections, highlighting another avenue of therapeutic exploration (Quiroga et al., 1999).

Analgesic and Anti-inflammatory Evaluation

Further studies have synthesized fused heterocyclic ring systems incorporating the phenylsulfonyl moiety into the pyrazolo[1,5-a]pyrimidine structure, assessing their analgesic and anti-inflammatory activities. Some compounds showed exceptional analgesic activity comparable to or better than indomethacin, a widely used anti-inflammatory drug, indicating the potential for developing new pain management therapies (Shaaban et al., 2008).

properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-9-11-21(12-10-18)24-20(3)27-30-23(17-19(2)26-25(24)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,17H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELYCKVVWGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.